1-bromo-3-phenoxybenzene chemical properties and structure
1-bromo-3-phenoxybenzene chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and safety information for 1-bromo-3-phenoxybenzene. The information is intended to support research, development, and safety management for professionals working with this compound.
Chemical Identity and Structure
1-bromo-3-phenoxybenzene is an aromatic ether with a bromine substituent. Its chemical structure consists of a phenoxy group attached to a brominated benzene ring at the meta position.
Chemical Structure:
Figure 1: Chemical structure of 1-bromo-3-phenoxybenzene.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 1-bromo-3-phenoxybenzene |
| CAS Number | 6876-00-2[1] |
| Molecular Formula | C₁₂H₉BrO[2] |
| Molecular Weight | 249.10 g/mol |
| InChI Key | AHDAKFFMKLQPTD-UHFFFAOYSA-N |
| SMILES | BrC1=CC=CC(OC2=CC=CC=C2)=C1[1] |
| Synonyms | 3-Bromodiphenyl ether, m-Bromophenyl phenyl ether, 3-Phenoxyphenyl bromide |
Physicochemical Properties
1-bromo-3-phenoxybenzene is a colorless liquid at room temperature.[2] A summary of its key physicochemical properties is presented below.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Physical State | Liquid | [2] |
| Boiling Point | 200-203 °C (at 50 Torr) | [2] |
| Density | 1.371 - 1.3944 g/cm³ | [2][3] |
| Refractive Index | 1.6076 (at 20°C) | [2] |
| Flash Point | >110 °C | [2] |
| Solubility | Sparingly soluble in chloroform, slightly soluble in ethyl acetate, sparingly soluble in methanol. | [2] |
Synthesis
A common and effective method for the synthesis of 1-bromo-3-phenoxybenzene is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and an alcohol or phenol.
Experimental Protocol: Microwave-Assisted Ullmann Condensation
This protocol describes a microwave-assisted synthesis of 1-bromo-3-phenoxybenzene.[2]
Reactants and Reagents:
-
m-Dibromobenzene
-
Phenol
-
Copper(I) oxide (Cu₂O)
-
Cesium carbonate (Cs₂CO₃)
-
N-Methylpyrrolidone (NMP)
-
Ethyl acetate (EtOAc)
-
1N Sodium hydroxide (NaOH) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Diatomaceous earth
-
Hexane
Procedure:
-
A mixture of m-dibromobenzene (3 g, 12.75 mmol), phenol (1 g, 10.6 mmol), copper(I) oxide (152 mg, 1 mmol), and cesium carbonate (3.46 g, 10.6 mmol) is dissolved in 8 mL of N-methylpyrrolidone (NMP).[2]
-
The reaction mixture is subjected to microwave irradiation at 195 °C for 20 minutes.[2]
-
Upon completion, the heterogeneous mixture is filtered through a bed of diatomaceous earth, and the residue is washed with ethyl acetate (1 x 20 mL).[2]
-
The filtrate is diluted with 1N sodium hydroxide solution (200 mL) and subsequently extracted with ethyl acetate (3 x 100 mL).[2]
-
The organic phases are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude product as a yellow oil.[2]
-
The crude product is purified by column chromatography using 100% hexane as the eluent to afford 1-bromo-3-phenoxybenzene as a colorless oil (1.4 g, 53% yield).[2]
Logical Workflow for Ullmann Condensation:
Figure 2: Workflow for the synthesis of 1-bromo-3-phenoxybenzene.
Spectroscopic Data
Anticipated Spectroscopic Features:
-
¹H NMR: Signals corresponding to the aromatic protons on both the brominated and phenoxy rings would be expected in the aromatic region of the spectrum.
-
¹³C NMR: Resonances for the twelve carbon atoms of the molecule would be observed, with distinct chemical shifts for the carbon attached to bromine and the carbons of the ether linkage.
-
FT-IR: Characteristic absorption bands for C-O-C (ether) stretching, C-Br stretching, and aromatic C-H and C=C stretching would be present.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern due to the presence of the bromine atom. A prominent fragment would be observed at m/z 250 (M+1).[2]
Safety and Handling
1-bromo-3-phenoxybenzene is classified as a hazardous substance and requires careful handling in a laboratory setting.
Table 3: GHS Hazard Information
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | 2 | H315: Causes skin irritation[3] |
| Serious Eye Damage/Irritation | 1 | H318: Causes serious eye damage[3] |
| Skin Sensitization | 1 | H317: May cause an allergic skin reaction[3] |
| Specific Target Organ Toxicity (Single Exposure) | 3 | H335: May cause respiratory irritation[3] |
| Hazardous to the Aquatic Environment, Long-term Hazard | 2 | H411: Toxic to aquatic life with long lasting effects[3] |
GHS Pictograms:
Precautionary Statements:
-
Prevention: Avoid breathing dust/fume/gas/mist/vapors/spray. Avoid release to the environment. Wear protective gloves/ eye protection/ face protection.[3]
-
Response: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor/physician.[3]
-
Storage: Store in a well-ventilated place. Keep container tightly closed.[6]
-
Disposal: Dispose of contents/container to an approved waste disposal plant.
Safe Handling Recommendations:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[6]
-
Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[6]
-
Avoid contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
This technical guide provides a summary of the available information on 1-bromo-3-phenoxybenzene. Researchers and professionals are encouraged to consult the original source documents and safety data sheets for more detailed information.
References
- 1. 1-Bromo-3-phenoxybenzene 95% | CAS: 6876-00-2 | AChemBlock [achemblock.com]
- 2. 3-PHENOXYBROMOBENZENE | 6876-00-2 [chemicalbook.com]
- 3. 6876-00-2 1-Bromo-3-phenoxybenzene AKSci W7871 [aksci.com]
- 4. 6876-00-2 | 1-Bromo-3-phenoxybenzene | Aryls | Ambeed.com [ambeed.com]
- 5. dev.spectrabase.com [dev.spectrabase.com]
- 6. fishersci.com [fishersci.com]



